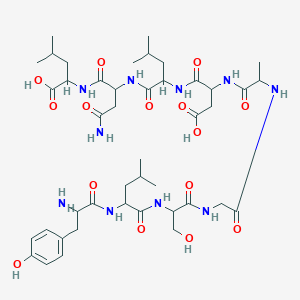
MAGE-12 (127-141)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melanoma-associated antigen 12; MAGE-12
科学的研究の応用
Computer-Based Visual Display and Social Network Analysis
MAGE, initially designed to display molecules, has been explored for its potential in the study of social networks. Its application includes examining the structural properties of social data sets, such as friendship choices and peer interactions, using dynamic three-dimensional color images. This innovative use of MAGE offers a unique perspective in understanding complex social structures (Freeman, Webster, & Kirke, 1998).
Monte Carlo Application Framework for Low-Background Germanium Experiments
MaGe, a physics simulation software framework based on Geant4, is utilized in ultra-low radioactive background detectors to simulate ionizing radiation responses. This is particularly significant in Majorana and Gerda neutrinoless double-beta decay experiments. MaGe's comprehensive framework aids in simplifying simulation of new detectors, enhancing experimental accuracy and efficiency (Boswell et al., 2010).
Advances in Genome Engineering for Industrial Applications
MAGE (Multiplex Automated Genome Engineering) is recognized for its significant contributions to strain engineering. Its capabilities include manipulating genes in multiple loci, genetic code assignment, and integrating non-natural amino acids. The technique has broad applications in engineering robust strains for the production of chemicals, drugs, and biofuels at industrial scales (Singh & Braddick, 2015).
Genome-Scale Promoter Engineering
Co-selection MAGE (CoS-MAGE) demonstrates the potential of MAGE in optimizing biosynthesis pathways by inserting multiple T7 promoters into genomic operons. This method rapidly generates promoter libraries, aiding in the study of gene networks and facilitating advancements in biotechnology (Wang et al., 2012).
Microbial Genome Annotation System
MaGe, as a microbial genome annotation system, has shown its utility in the early annotation of genomes during the finishing phase. Its features include the integration of various bioinformatics methods and exploration of gene context through conserved synteny, contributing significantly to microbial genomics research (Vallenet et al., 2006).
Identification of MAGE-3 Epitopes
Research identifying MAGE-3 epitopes presented by HLA-DR molecules to CD4+ T lymphocytes has been pivotal in understanding tumor-specific antigens. This finding is crucial for evaluating immune responses in cancer patients and improving the efficacy of therapeutic antitumor vaccinations (Chaux et al., 1999).
特性
製品名 |
MAGE-12 (127-141) |
|---|---|
配列 |
REPFTKAEMLGSVIR |
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanoma-associated antigen 12 (127-141); MAGE-12 (127-141) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



